Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYYYJAZMMAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate typically involves a strategic sequence of reactions that can be broadly classified into several key approaches. Each approach offers distinct advantages depending on the available starting materials and desired stereochemical outcomes.
Starting Material Selection
The preparation generally begins with either:
- A pre-formed pyrrolidine ring that is subsequently functionalized
- Construction of the pyrrolidine ring with the desired functionalities already incorporated
For the first approach, common starting materials include N-Boc-pyrrolidine derivatives, particularly those with leaving groups at the C-3 position that can be displaced by nucleophilic sulfur reagents. The second approach often utilizes cyclization strategies to form the pyrrolidine ring with the sulfanyl group already in place.
Key Reaction Types
Several reaction types are commonly employed in the preparation of this compound:
- Nucleophilic substitution reactions for introducing the sulfanyl group
- Protection of the pyrrolidine nitrogen with the tert-butyloxycarbonyl (Boc) group
- Stereoselective reactions to control the configuration at the C-3 position (if stereospecific synthesis is desired)
- Coupling reactions between pyrrolidine derivatives and 4-chlorothiophenol or its equivalents
The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the desired functional groups under carefully controlled conditions.
Detailed Preparation Methods
Method 1: Nucleophilic Substitution Approach
This method utilizes a leaving group at the C-3 position of a protected pyrrolidine ring, which is subsequently displaced by a 4-chlorophenylthiolate nucleophile.
Starting from (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
One efficient route begins with (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a common intermediate that can be prepared from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The mesylate serves as an excellent leaving group for the subsequent nucleophilic substitution.
Step 1: Preparation of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This intermediate is synthesized by reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The reaction is typically performed at 0°C and gradually warmed to room temperature.
Reaction conditions:
- (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv)
- Methanesulfonyl chloride (1.1-1.5 equiv)
- Triethylamine (1.5-3.0 equiv)
- Dichloromethane as solvent
- Temperature: 0°C to room temperature
- Reaction time: 1-6 hours
Step 2: Nucleophilic substitution with 4-chlorothiophenol
The mesylate is then subjected to nucleophilic substitution with 4-chlorothiophenol (or its sodium salt) in a polar aprotic solvent:
(R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate + 4-chlorothiophenol → this compound
Reaction conditions:
- (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 equiv)
- 4-Chlorothiophenol (1.2-1.5 equiv)
- Base (potassium carbonate or cesium carbonate, 1.5-2.0 equiv)
- DMF or DMSO as solvent
- Temperature: 60-90°C
- Reaction time: 8-24 hours
The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity for the desired stereochemistry.
Method 2: From tert-Butyl 3-bromopyrrolidine-1-carboxylate
An alternative approach utilizes tert-butyl 3-bromopyrrolidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution directly with 4-chlorothiophenol or its salt.
Reaction conditions:
- tert-Butyl 3-bromopyrrolidine-1-carboxylate (1.0 equiv)
- 4-Chlorothiophenol (1.2-1.5 equiv)
- Base (sodium tert-butoxide or potassium carbonate)
- DMF as solvent
- Temperature: 80-100°C
- Reaction time: 12-24 hours
Yields of 60-85% have been reported for similar substitution reactions using this approach.
Method 3: Palladium-Catalyzed C-H Activation
Recent advances in C-H activation chemistry have enabled more direct methods for the introduction of the 4-chlorophenylsulfanyl group. This approach is particularly valuable when starting from simpler pyrrolidine derivatives.
Reaction conditions:
- tert-Butyl pyrrolidine-1-carboxylate (1.0 equiv)
- 4-Chlorophenyl disulfide or 4-chlorophenylsulfenyl chloride (1.5-2.0 equiv)
- Palladium catalyst (5-10 mol%)
- Ligand (typically a bidentate phosphine, 10-20 mol%)
- Oxidant (if using disulfide)
- Solvent: Toluene or DCE
- Temperature: 80-120°C
- Reaction time: 24-48 hours
Reaction Conditions Optimization
Solvent Effects
The choice of solvent significantly impacts both yield and stereoselectivity in the preparation of this compound. Table 1.1 summarizes the effects of different solvents on the nucleophilic substitution reaction:
Base Selection
The choice of base is critical for the deprotonation of 4-chlorothiophenol and subsequent nucleophilic substitution. Table 1.2 compares the effectiveness of different bases:
Temperature and Reaction Time Optimization
The reaction temperature and duration significantly impact the yield and purity of the final product. For the nucleophilic substitution approach:
- Low temperatures (-30°C to 0°C) during the mesylate formation step minimize side reactions
- Higher temperatures (60-90°C) are typically required for the substitution step
- Extended reaction times (>24h) may lead to decomposition or side product formation
Optimal conditions for the nucleophilic substitution step were found to be 85°C for 12-18 hours in DMF with cesium fluoride as the base, providing yields of 60-67%.
Stereoselective Synthesis
When stereoselective synthesis of this compound is desired, additional considerations come into play.
Chiral Starting Materials
Using enantiomerically pure starting materials such as (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate allows for the retention or inversion of stereochemistry depending on the reaction conditions.
Stereoselective Reactions
Careful control of reaction conditions can lead to stereoselective outcomes. For example, SN2-type substitutions typically proceed with inversion of configuration, while certain metal-catalyzed processes can retain stereochemistry.
The most common approach utilizes the SN2 reaction of a chiral, non-racemic mesylate or similar leaving group with 4-chlorothiophenol or its salt. This reaction proceeds with inversion of configuration, allowing for predictable stereochemical outcomes.
Characterization and Analysis
Physical Properties
This compound typically appears as a crystalline solid or viscous oil with the following properties:
Spectroscopic Data
Mass Spectrometry
Mass spectral analysis would typically show:
- Molecular ion peak: m/z 313.8 [M]+
- Fragment peaks: m/z 257.7 [M-C4H8]+, m/z 213.7 [M-Boc]+
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be used to assess the purity of the final product. Typical HPLC conditions include:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 nm
- Retention time: Varies depending on exact conditions
Comparative Analysis of Preparation Methods
Table 1.3 provides a comparative analysis of the different preparation methods discussed above:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution via Mesylate | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | MsCl, Et3N, 4-chlorothiophenol, base | 0-90°C, 24-48h total | 60-90 | High stereoselectivity, good yields | Multiple steps, requires purification of intermediates |
| Direct substitution of bromide | tert-butyl 3-bromopyrrolidine-1-carboxylate | 4-chlorothiophenol, base | 80-100°C, 12-24h | 60-85 | Fewer steps, more direct | Lower stereoselectivity, harsher conditions |
| Palladium-catalyzed C-H activation | tert-butyl pyrrolidine-1-carboxylate | Pd catalyst, ligand, 4-chlorophenyl disulfide | 80-120°C, 24-48h | 40-70 | Direct functionalization, avoids pre-functionalization | Requires precious metal catalysts, variable regioselectivity |
Practical Considerations and Scale-Up
When scaling up the synthesis of this compound, several practical considerations should be addressed:
Heat and Mass Transfer
Larger-scale reactions may experience heat and mass transfer limitations. To address this:
- Consider using continuous flow reactors for improved mixing and heat transfer
- Implement automated systems for reagent addition and product isolation
- Ensure efficient stirring mechanisms for homogeneous reactions
Purification Strategies
For larger-scale preparations, efficient purification becomes critical:
- Column chromatography may be replaced by crystallization procedures where possible
- Consider continuous extraction techniques for aqueous/organic separations
- Implement quality control checkpoints at intermediate stages
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the 4-chlorophenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Drug Development
Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural components are conducive to the synthesis of various derivatives that can exhibit enhanced pharmacological properties.
Case Study: G-secretase Inhibitors
Research indicates that compounds similar to this compound are employed as building blocks in the synthesis of gamma-secretase inhibitors, which are crucial in Alzheimer's disease treatment . These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein, thus potentially reducing amyloid-beta peptide production.
Synthetic Chemistry
The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with potential therapeutic effects.
Example Applications:
- Antagonists of Human Vanilloid Receptor : The compound's derivatives have been explored for their activity against human vanilloid receptors, which are involved in pain perception and inflammatory responses .
- Dopamine D4 Receptor Antagonists : Research has shown that derivatives of this compound can act as antagonists for dopamine D4 receptors, making them candidates for treating conditions such as schizophrenia .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The key structural variations among analogs lie in the substituents on the phenyl ring and the sulfur-containing functional group. Below is a comparative analysis:
Key Observations :
- Substituent Position : The position of substituents (e.g., 3-Cl vs. 4-Cl) influences steric and electronic environments. For instance, 3-substituted analogs (Ij) may exhibit different binding affinities compared to 4-substituted derivatives due to spatial arrangement .
- Halogen Effects: Chlorine (electron-withdrawing) vs. fluorine (stronger electron-withdrawing) vs.
- Sulfur Oxidation State : Sulfanyl (sulfide) groups can be oxidized to sulfones (e.g., IIh), which are more polar and electron-deficient, impacting solubility and interaction with biological targets .
Physicochemical Properties
- NMR Data : $^{1}$H NMR spectra for Ij and Ik () reveal distinct chemical shifts for pyrrolidine and aryl protons, reflecting differences in electronic environments caused by substituents. For example, the methyl group in Ik results in upfield shifts compared to chloro-substituted analogs .
- Physical State : Most analogs are oils at room temperature, suggesting similar solubility profiles.
Biological Activity
Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate, also known as (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20ClNO2S
- Molecular Weight : 313.84 g/mol
- CAS Number : 1289585-03-0
The compound features a pyrrolidine ring with a tert-butyl group and a 4-chlorophenylthio group, making it a versatile building block in organic synthesis and medicinal chemistry .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antibacterial Activity : Studies indicate that derivatives of compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of conditions like Alzheimer's disease and urinary infections respectively.
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity. For instance, its ability to inhibit AChE suggests a competitive inhibition mechanism where the compound competes with the substrate for the active site of the enzyme.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various biological targets, highlighting its potential for drug development .
Antibacterial Activity
Research has demonstrated that related compounds exhibit significant antibacterial activity. For example:
- Study Results : Compounds similar to tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine showed IC50 values ranging from 2.14 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs .
Enzyme Inhibition
In a study focusing on enzyme inhibition:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 |
| Compound B | Urease | 1.21 ± 0.005 |
| Tert-butyl derivative | Urease | 6.28 ± 0.003 |
These results suggest that modifications to the structure can enhance enzyme inhibitory activity, making it a candidate for further pharmacological exploration .
Pharmacological Applications
The compound's pharmacological behavior includes:
- Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, indicating that this class of compounds may also be effective in targeting cancer cells.
- Hypoglycemic Effects : Some studies have suggested that pyrrolidine derivatives can influence glucose metabolism, thus presenting opportunities for diabetes management .
Q & A
Q. What are the optimized synthetic routes for preparing tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate, and what reaction conditions yield high purity?
The compound can be synthesized via nucleophilic substitution between 4-chlorobenzenethiol and a pyrrolidine precursor. A typical method involves reacting tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate with 4-chlorobenzenethiol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or dichloromethane) under mild conditions (0–20°C). This yields the target compound as a yellowish oil with a high yield (~91%) after purification by column chromatography .
Q. Key characterization methods :
- NMR spectroscopy : H and C NMR confirm the pyrrolidine backbone and tert-butyl group. The 4-chlorophenylsulfanyl moiety is identified via aromatic proton signals (δ ~7.2–7.4 ppm) and a sulfur-linked methylene group (δ ~3.5–4.0 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. How can researchers address challenges in isolating or purifying this compound due to its oily nature?
The oily product can be purified via flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). For persistent impurities, recrystallization in a mixed solvent system (e.g., dichloromethane/pentane) may improve purity. Analytical techniques like HPLC with a C18 column and UV detection (λ = 254 nm) ensure purity >95% .
Q. What spectroscopic techniques are critical for confirming the structure and stereochemical integrity of this compound?
- H and C NMR : Assign signals for the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm and ~80 ppm for C), pyrrolidine ring protons, and the 4-chlorophenyl group.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity, particularly for the sulfur-linked methylene group .
- IR spectroscopy : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the sulfur-substituted pyrrolidine derivatives?
The stereochemistry at the sulfur-substituted carbon is influenced by the reaction mechanism. For example, using bulky bases (e.g., DBU) or chiral catalysts may induce asymmetry. However, in the absence of stereocontrol agents, the reaction typically proceeds via an S2 mechanism, leading to inversion of configuration at the chloromethyl carbon. Computational studies (DFT) can predict transition states and optimize stereoselectivity .
Q. How can researchers resolve contradictions in reported yields or reactivity for similar sulfanyl-pyrrolidine derivatives?
Discrepancies in yields may arise from:
- Substrate purity : Impurities in the chloromethyl precursor reduce reactivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol compared to nonpolar solvents.
- Base strength : Stronger bases (e.g., NaH) may deprotonate the thiol more effectively than K₂CO₃, accelerating the reaction .
Q. Experimental design recommendation :
- Perform control experiments varying solvents, bases, and temperatures.
- Monitor reaction progress via TLC or GC-MS to identify side products (e.g., oxidation to sulfones) .
Q. What are the potential applications of this compound in medicinal chemistry or materials science?
- Drug discovery : The 4-chlorophenylsulfanyl group is a pharmacophore in kinase inhibitors and antimicrobial agents. This compound may serve as a precursor for bioactive molecules targeting cysteine proteases or sulfhydryl-dependent enzymes .
- Ligand design : The sulfur atom can coordinate to transition metals, making it useful in catalysis or metal-organic frameworks (MOFs) .
Q. How can researchers evaluate the compound’s stability under different storage conditions?
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC and identify byproducts (e.g., tert-butyl deprotection or sulfoxide formation) .
- Light sensitivity : Exposure to UV light may oxidize the sulfanyl group; use amber vials for long-term storage .
Q. What computational methods can predict the compound’s reactivity or interactions with biological targets?
- Molecular docking : Simulate binding to enzymes like thioredoxin reductase using AutoDock Vina.
- MD simulations : Assess conformational flexibility in aqueous or lipid bilayer environments.
- QSPR models : Correlate electronic properties (e.g., HOMO/LUMO energies) with antioxidant or inhibitory activity .
Data Contradiction Analysis
Q. Why do some studies report lower yields for similar sulfanyl-pyrrolidine syntheses?
Lower yields (<50%) may result from:
- Competing side reactions : Oxidation of the thiol to disulfides or overalkylation.
- Incomplete purification : Oily residues may retain unreacted starting materials.
Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and optimize chromatographic solvents .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and conformation. For example, analogous tert-butyl piperidine carboxylates show chair conformations with the tert-butyl group in equatorial positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
